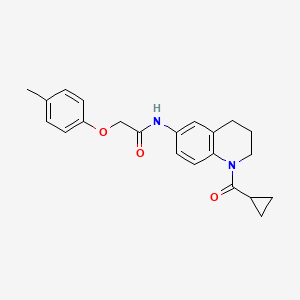
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tétrahydroquinolin-6-yl)-2-(p-tolyloxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Colorant photostable: Dérivé de la 1,4,5,8-tétrachloroanthraquinone commercialisée, un dérivé de N-hétérocoronène (appelé Composé 3) a été synthétisé par une réaction simple en deux étapes . Le composé 3 présente une photostabilité comparable à celle des colorants pérylènes, ce qui en fait un candidat prometteur pour une utilisation comme colorant dans diverses applications.
- Potentiel anti-inflammatoire: Des chercheurs ont évalué les p-tolyloxy-1,3,4-oxadiazole acétamides (y compris notre composé d'intérêt) comme inhibiteurs de la lipo-oxygénase. Des études in vitro et in silico suggèrent leur potentiel dans la modulation des voies inflammatoires . Cette découverte ouvre des voies pour le développement de médicaments anti-inflammatoires.
Applications de colorants et de teintures
Inhibition de la lipo-oxygénase
Activité Biologique
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.39536 g/mol
- IUPAC Name : N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
- SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3
Biological Activity Overview
This compound has been studied for its various biological activities, particularly in the context of cancer treatment and neuroprotection. Below are the key findings from recent studies.
Anticancer Activity
Research indicates that N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide exhibits significant antiproliferative effects against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HT-29 (colon cancer)
- HCT116 (colon cancer)
The compound demonstrated varying degrees of cytotoxicity with an IC50 value indicating the concentration required to inhibit cell growth by 50%. For instance, in one study, the compound showed an IC50 value of approximately 19.82 ± 2.06 µg/mL against HT-29 cells .
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| MCF-7 | Not specified | |
| HeLa | Not specified | |
| HT-29 | 19.82 ± 2.06 | |
| HCT116 | Not specified |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may modulate various signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide may possess neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclopropane derivatives similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide:
- Study on Antiproliferative Effects : A study conducted on extracts containing cyclopropane derivatives showed significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could be potential candidates for further development as anticancer agents .
- Neuroprotective Study : Another research paper highlighted the neuroprotective potential of related compounds in reducing neuronal damage in models of oxidative stress. This suggests a broader therapeutic application beyond oncology .
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXPXSHNTUIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














